(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride
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Overview
Description
®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride is a chemical compound that is a derivative of tiagabine, a medication primarily used as an anticonvulsant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Synthesis of the Intermediate: The initial step involves the preparation of an intermediate compound through a series of reactions such as esterification, reduction, and protection-deprotection sequences.
Formation of the Target Compound: The intermediate is then subjected to further chemical transformations, including the introduction of the carboxylic acid group and the ethyl ester group. This is often achieved through reactions like esterification and hydrolysis.
Purification and Isolation: The final compound is purified using techniques such as recrystallization or chromatography to obtain ®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride in its pure form.
Industrial Production Methods
Industrial production of ®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in a variety of analogs with different substituents.
Scientific Research Applications
®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing new compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential as an anticonvulsant and its effects on the central nervous system.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the reuptake of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA in the synaptic cleft, the compound exerts its anticonvulsant effects, reducing the frequency and severity of seizures.
Comparison with Similar Compounds
Similar Compounds
Tiagabine: The parent compound, used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
®-Tiagabine 4-Carboxy-O-ethyl Hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit GABA reuptake more effectively than some other compounds makes it a valuable candidate for further research and development in the field of anticonvulsant medications.
Properties
CAS No. |
145821-60-9 |
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Molecular Formula |
C22H30ClNO2S2 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C22H29NO2S2.ClH/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21;/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3;1H/t18-;/m1./s1 |
InChI Key |
OMDTXVBMKZQQCF-GMUIIQOCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-] |
Canonical SMILES |
CCOC(=O)C1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-] |
Synonyms |
(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Ethyl Ester, Hydrochloride; Ethyl Tiagabinate Hydrochloride; USP Tiagabine Hydrochloride Related Compound A; |
Origin of Product |
United States |
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